molecular formula C24H27BrN2O3S B13407210 Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate

Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate

Cat. No.: B13407210
M. Wt: 503.5 g/mol
InChI Key: AXISAVJTIQLMKI-UHFFFAOYSA-N
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Description

Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is notable for its unique structure, which includes a bromine atom, a pyrrole ring, and a phenylthio group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may utilize automated synthesis machines that can handle complex multi-step reactions. The process often involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in synthetic and medicinal chemistry.

Biological Activity

Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate (CAS Number: 924838-15-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate is C24H27BrN2O3S, with a molecular weight of 503.452 g/mol. The compound features a bromine atom, a pyrrole ring, and a phenylthio group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC24H27BrN2O3S
Molecular Weight503.452 g/mol
CAS Number924838-15-3
Chemical StructureChemical Structure

Antiviral Properties

Recent studies have highlighted the antiviral potential of various indole derivatives, including those structurally similar to Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate. Research indicates that compounds with indole structures can exhibit inhibitory effects against viruses such as HIV and HCV.

  • HIV Inhibition : Compounds similar to Ethyl-6-bromo have shown promise in inhibiting HIV replication. For instance, enantiomerically pure phosphoindoles have been reported as effective antiviral agents against Flaviviridae virus infections, suggesting that modifications to the indole structure can enhance antiviral efficacy .
  • Mechanism of Action : The proposed mechanism involves the inhibition of critical enzymes necessary for viral replication. Indole derivatives may act by disrupting the viral life cycle at various stages, including entry and replication .

Cytotoxicity and Selectivity

While exploring the biological activities of Ethyl-6-bromo compounds, researchers have also assessed their cytotoxicity:

  • Cytotoxicity Studies : In vitro studies have demonstrated varying levels of cytotoxicity against different cell lines. The selectivity index (SI) is crucial in evaluating the safety profile of these compounds. A high SI indicates effective antiviral activity with minimal toxicity to host cells .
  • Comparative Efficacy : The compound's efficacy can be compared to established antiviral agents like ribavirin. For example, certain derivatives have shown lower IC50 values than ribavirin, indicating superior potency .

Study 1: Antiviral Activity Assessment

A study conducted by Manvar et al. evaluated a series of indole derivatives for their antiviral properties against HCV. Ethyl derivatives exhibited significant inhibition of HCV replication at micromolar concentrations (EC50 values ranging from 5 to 28 μM) .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure–activity relationship of indole-based compounds has revealed that specific substitutions on the indole ring can enhance biological activity. For instance, introducing electron-donating groups at strategic positions has been linked to improved antiviral efficacy and reduced cytotoxicity .

Properties

Molecular Formula

C24H27BrN2O3S

Molecular Weight

503.5 g/mol

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)-4-(pyrrolidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C24H27BrN2O3S/c1-3-30-24(29)22-20(15-31-16-9-5-4-6-10-16)26(2)19-13-18(25)23(28)17(21(19)22)14-27-11-7-8-12-27/h4-6,9-10,13,28H,3,7-8,11-12,14-15H2,1-2H3

InChI Key

AXISAVJTIQLMKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCCC3)O)Br)C)CSC4=CC=CC=C4

Origin of Product

United States

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